molecular formula C8H6ClF3O B3031867 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene CAS No. 80054-80-4

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B3031867
CAS RN: 80054-80-4
M. Wt: 210.58 g/mol
InChI Key: WMVDOKLDWNIZFP-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6ClF3O . It has an average mass of 210.58 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene consists of a benzene ring substituted with a chlorine atom and a 2,2,2-trifluoroethoxy group . The trifluoroethoxy group is an ether group where all three hydrogen atoms of the ethoxy group have been replaced by fluorine atoms.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 333.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.3±3.0 kJ/mol, and it has a flash point of 155.5±27.9 °C . The index of refraction is 1.476, and it has a molar refractivity of 66.3±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

a. Cross-Coupling Reactions: The compound’s aryl chloride functionality makes it valuable in Suzuki-Miyaura or Heck reactions. These palladium-catalyzed processes enable the synthesis of complex organic molecules.

b. Building Block: Researchers explore its use as a building block for more intricate compounds, such as those with fluorinated substituents.

ChemSpider: 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene NIST Chemistry WebBook: Benzene, 1-chloro-2-(trifluoromethyl)- Bing Search: 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene scientific research applications ChemicalBook: 1-CHLORO-4-(2,2,2-TRIFLUOROETHOXY)BENZENE Alfa Chemistry: 1-CHLORO-4-(2,2,2-TRIFLUOROETHOXY)BENZENE

Mechanism of Action

Target of Action

Similar compounds have been known to target the respiratory system, liver, and adrenal gland . These organs play crucial roles in metabolism, hormone regulation, and oxygen supply, which could be affected by the compound.

Mode of Action

It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound might interact with its targets through these substituents, causing changes in their function.

Result of Action

Given its potential targets, it could cause changes in cellular function in the respiratory system, liver, and adrenal gland . These changes could result in altered metabolic rates, hormone levels, and oxygen supply.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene. For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and how effectively it interacts with its targets. Furthermore, the compound should be stored in a sealed environment, away from moisture and light , to maintain its stability and efficacy.

properties

IUPAC Name

1-chloro-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVDOKLDWNIZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548869
Record name 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene

CAS RN

80054-80-4
Record name 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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